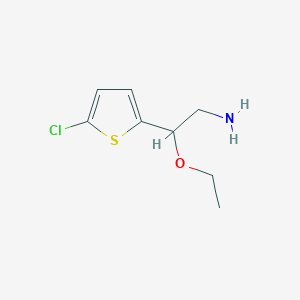

2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine

Description

2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine is a substituted ethanamine derivative featuring a 5-chlorothiophene ring and an ethoxy group. The chlorothiophene moiety imparts aromaticity and electron-withdrawing properties, while the ethoxy group enhances solubility and metabolic stability.

Properties

Molecular Formula |

C8H12ClNOS |

|---|---|

Molecular Weight |

205.71 g/mol |

IUPAC Name |

2-(5-chlorothiophen-2-yl)-2-ethoxyethanamine |

InChI |

InChI=1S/C8H12ClNOS/c1-2-11-6(5-10)7-3-4-8(9)12-7/h3-4,6H,2,5,10H2,1H3 |

InChI Key |

FYWVSYYXQUFOGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(CN)C1=CC=C(S1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine typically involves the following steps:

Formation of the Thiophene Ring: The thiophene ring can be synthesized through various methods, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.

Chlorination: The thiophene ring is then chlorinated to introduce the chlorine atom at the 5-position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.

Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.

Substitution: Ammonia, thiols, ethanol, reflux conditions.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Thiols, amines.

Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine has several scientific research applications:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antiviral, antibacterial, and antifungal activities.

Materials Science: The compound is utilized in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).

Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

Industrial Applications: The compound is used in the synthesis of corrosion inhibitors and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy

Compound : 2-(5-Chlorothiophen-2-yl)-2-methoxyethan-1-amine (CAS 1250927-84-4)

- Molecular Formula: C₇H₁₀ClNOS

- The ethoxy analog (target compound) has a longer alkyl chain, increasing molecular weight (C₈H₁₂ClNOS vs. C₇H₁₀ClNOS) and lipophilicity, which may enhance membrane permeability. Synthetic Implications: Methoxy derivatives often require milder reaction conditions due to lower steric hindrance compared to ethoxy analogs.

Amine Functionalization: Ethylamine vs. Primary Amine

Compound : (5-Chlorothiophen-2-yl)methylamine (CAS 851175-22-9)

- Molecular Formula : C₇H₁₀ClNS

- Key Differences :

- The ethyl group on the amine reduces hydrogen-bonding capacity, decreasing solubility in aqueous environments.

- The target compound’s primary amine (─NH₂) offers greater reactivity for derivatization (e.g., forming amides or Schiff bases).

- Biological Implications : The ethylamine derivative may exhibit higher CNS penetration due to increased lipophilicity but lower target affinity due to steric hindrance.

Structural Rigidity: Bicyclic Systems

Compound : 2-{Bicyclo[2.2.1]heptan-2-yl}-1-(5-chlorothiophen-2-yl)ethan-1-amine

- Molecular Formula : C₁₃H₁₈ClNS

- The ethoxy group in the target compound provides a flexible linker, which may enhance adaptability in binding pockets. Pharmacokinetics: The bicyclic analog’s bulkiness could reduce oral bioavailability compared to the more compact target compound.

Electronic Effects: Thiophene vs. Purine Hybrids

Compound : 2-((5-Chlorothiophen-2-yl)ethynyl)-N-propyl-9H-purin-6-amine (Compound 17 from )

- Molecular Formula : C₁₄H₁₁ClN₆S

- The ethynyl linker in the purine hybrid increases conjugation, altering electronic properties compared to the ethoxy group’s inductive effects. Synthetic Yield: Compound 17 was synthesized in 62% yield, suggesting that the target compound’s simpler structure might allow higher yields under optimized conditions.

Biological Activity

2-(5-Chlorothiophen-2-yl)-2-ethoxyethan-1-amine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a thiophene ring substituted with a chlorine atom and an ethoxy group, which may contribute to its biological activity.

Research indicates that this compound exhibits various biological activities, particularly in the following areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines. For instance, it has been shown to affect pathways related to phosphoinositide 3-kinase (PI3K) and Akt signaling, which are crucial for cell survival and growth .

- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, potentially through the modulation of cytokine release and reduction of oxidative stress .

- Neuroprotective Properties : Some studies have indicated that compounds with similar structures can protect neuronal cells from apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies

Several studies have explored the biological effects of related compounds, providing insights into the potential efficacy of this compound:

Safety and Toxicity

Toxicological assessments indicate that this compound may cause skin and eye irritation. The safety profile suggests careful handling is required in laboratory settings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.